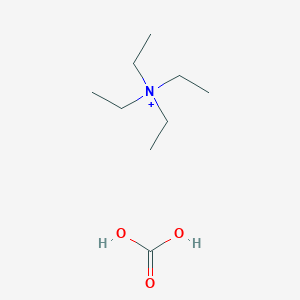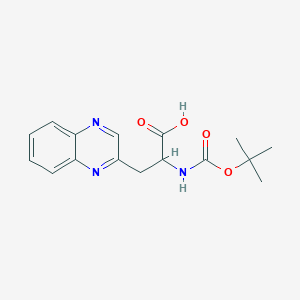![molecular formula C51H92O6 B12056103 1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
1,2,3-Tri[trans-9-hexadecenoyl]glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tripalmitelaidin , is a lipid compound with the chemical formula C51H92O6. Its molecular weight is approximately 801.29 g/mol . This compound consists of three fatty acid chains attached to a glycerol backbone. The fatty acid chains are specifically trans-9-hexadecenoic acid (palmitelaidic acid).
Preparation Methods
Synthetic Routes: 1,2,3-Tri[trans-9-hexadecenoyl]glycerol can be synthesized through esterification reactions. One common method involves the reaction of glycerol with three equivalents of trans-9-hexadecenoic acid (palmitelaidic acid). The reaction typically occurs under acidic conditions, using a suitable acid catalyst.
Industrial Production: Industrial production methods may involve large-scale esterification processes, where glycerol and trans-9-hexadecenoic acid are reacted in the presence of catalysts. specific industrial protocols are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
1,2,3-Tri[trans-9-hexadecenoyl]glycerol can undergo various chemical reactions:
Esterification: Formation of the triester by reacting glycerol with three palmitelaidic acid molecules.
Hydrolysis: Cleavage of the ester bonds to yield glycerol and three molecules of palmitelaidic acid.
Oxidation/Reduction: Depending on reaction conditions, the fatty acid chains can undergo oxidation or reduction reactions.
Common reagents include acids (for esterification), bases (for hydrolysis), and oxidizing/reducing agents. The major products are the triester itself and its hydrolysis products.
Scientific Research Applications
1,2,3-Tri[trans-9-hexadecenoyl]glycerol finds applications in various fields:
Lipid Research: Studying its role in cellular membranes and lipid metabolism.
Drug Delivery: As a carrier for lipophilic drugs.
Biological Studies: Investigating its impact on cell signaling and lipid-related diseases.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, lipid-binding proteins, and signaling pathways. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
1,2,3-Tri[trans-9-hexadecenoyl]glycerol is unique due to its specific fatty acid composition. Similar compounds include other triacylglycerols with different fatty acid chains, such as tripalmitoylglycerol (with saturated palmitic acid) or triolein (with unsaturated oleic acid).
Properties
Molecular Formula |
C51H92O6 |
|---|---|
Molecular Weight |
801.3 g/mol |
IUPAC Name |
2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl (E)-hexadec-9-enoate |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19+,23-20+,24-21+ |
InChI Key |
SKGWNZXOCSYJQL-IKVQWSBMSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCC)COC(=O)CCCCCCC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)

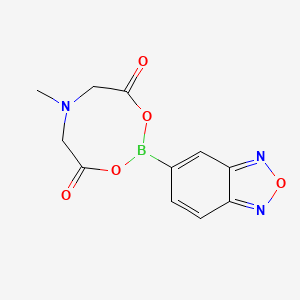

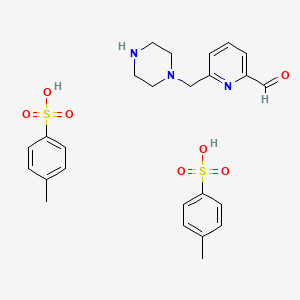
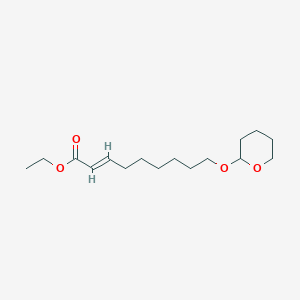
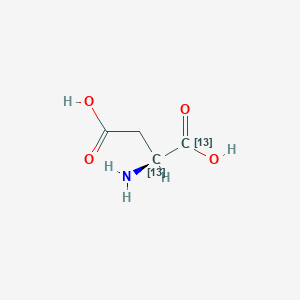
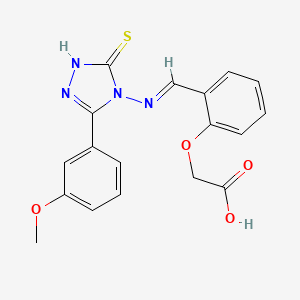
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

